

# DL-Leucine-N-FMOC-d10: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *DL-Leucine-N-FMOC-d10*

Cat. No.: *B12398237*

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An in-depth examination of the chemical properties, structure, and applications of the deuterated, protected amino acid, **DL-Leucine-N-FMOC-d10**, for use in advanced research and drug development.

This technical guide provides a comprehensive overview of **DL-Leucine-N-FMOC-d10**, a stable isotope-labeled and protected form of the amino acid leucine. It is intended for researchers, scientists, and drug development professionals who utilize isotopic labeling in analytical and metabolic studies. This document details the compound's chemical and physical properties, structure, and provides protocols for its application as an internal standard in mass spectrometry and as a tracer in metabolic investigations.

## Core Chemical Properties and Structure

**DL-Leucine-N-FMOC-d10** is a synthetic derivative of the essential amino acid leucine, modified in two significant ways: deuteration and the addition of a protecting group. The "DL" designation indicates a racemic mixture of both D and L stereoisomers. The "d10" signifies that ten hydrogen atoms have been replaced by deuterium, a stable, heavy isotope of hydrogen. The "N-FMOC" refers to the 9-fluorenylmethoxycarbonyl group attached to the nitrogen of the amino acid's alpha-amino group, a common strategy in peptide synthesis to prevent unwanted reactions.

The primary utility of this compound lies in its application in isotope dilution mass spectrometry, where its near-identical chemical behavior to its endogenous, non-labeled counterpart, coupled with its distinct mass, allows for precise quantification.

## Chemical Structure

The molecular structure of **DL-Leucine-N-FMOC-d10** consists of the core leucine structure with the isobutyl side chain, where the hydrogen atoms have been substituted with deuterium. The FMOC group is attached to the alpha-amino group.

Molecular Formula: C<sub>21</sub>H<sub>13</sub>D<sub>10</sub>NO<sub>4</sub>

## Physicochemical and Isotopic Data

A summary of the key quantitative data for **DL-Leucine-N-FMOC-d10** is presented in the table below for easy reference and comparison.

Property	Value
Molecular Weight	363.47 g/mol
Exact Mass	363.22 g/mol
Isotopic Enrichment	≥98 atom % D
Chemical Purity	≥95% (by HPLC)
Synonyms	FMOC-DL-leucine-d10, FMOC-DL-Leu-OH-d10
Unlabeled CAS Number	126727-03-5

## Experimental Applications and Protocols

The unique properties of **DL-Leucine-N-FMOC-d10** make it an invaluable tool in several advanced analytical and research applications, primarily in quantitative proteomics and metabolomics.

## Use as an Internal Standard in LC-MS

Deuterated compounds are considered the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.<sup>[1]</sup> By adding a known quantity of **DL-Leucine-N-FMOC-d10** to a sample at an early stage of preparation, it can be used to accurately quantify the amount of endogenous leucine. The deuterated standard co-elutes with

the natural analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction and highly accurate quantification.[1]

This protocol outlines a general procedure for the quantification of leucine in a plasma sample using **DL-Leucine-N-FMOC-d10** as an internal standard.

- Preparation of Stock Solutions:
  - Prepare a stock solution of unlabeled DL-Leucine in a suitable solvent (e.g., 70% ethanol).
  - Prepare a stock solution of **DL-Leucine-N-FMOC-d10** at a known concentration in the same solvent.
- Sample Preparation:
  - To 100 µL of plasma sample, add 10 µL of the **DL-Leucine-N-FMOC-d10** internal standard stock solution.
  - Add 400 µL of cold acetonitrile to precipitate proteins.
  - Vortex the mixture for 30 seconds.
  - Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
  - Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  - Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
- LC-MS/MS Analysis:
  - Inject the reconstituted sample into an LC-MS/MS system.
  - Use a suitable chromatography column and gradient to achieve separation of leucine.
  - Set up the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for both unlabeled leucine and **DL-Leucine-N-FMOC-d10**.

- Data Analysis:
  - Integrate the peak areas for both the analyte and the internal standard.
  - Calculate the ratio of the analyte peak area to the internal standard peak area.
  - Construct a calibration curve using known concentrations of the unlabeled standard and a fixed concentration of the internal standard.
  - Determine the concentration of leucine in the sample by comparing its peak area ratio to the calibration curve.



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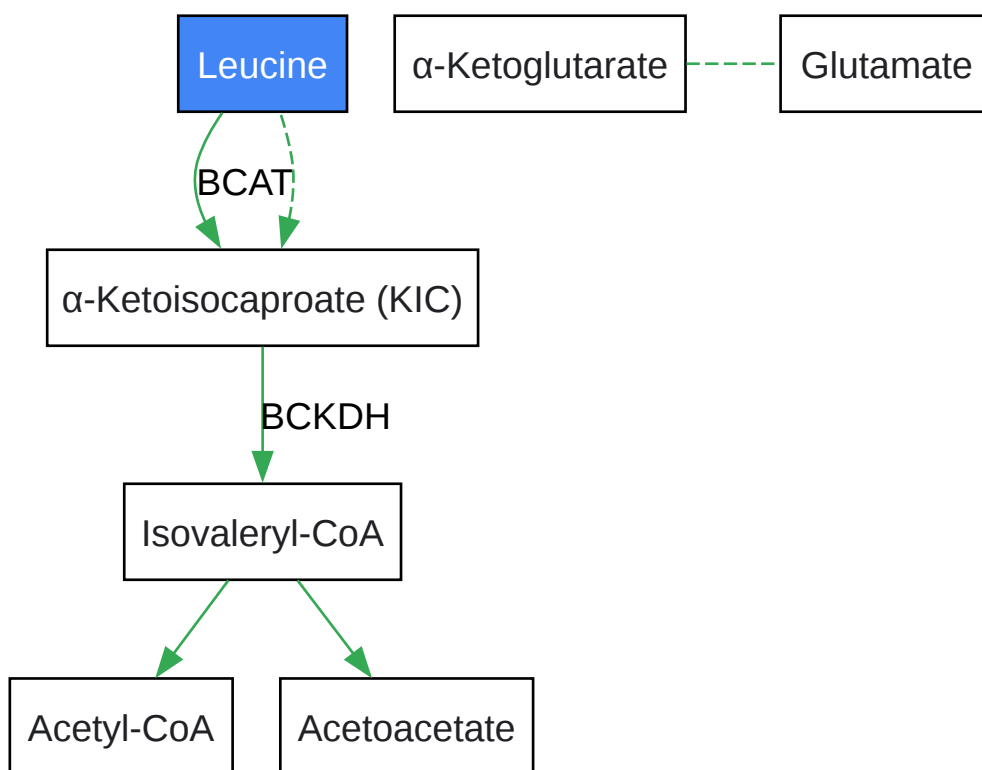
Workflow for Quantification using a Deuterated Internal Standard.

## Metabolic Labeling and Pathway Tracing

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique in quantitative proteomics.[2] While **DL-Leucine-N-FMOC-d10** is protected and thus not directly suitable for metabolic incorporation in its delivered form, the underlying principle of using deuterated amino acids is central to tracing metabolic pathways. Once the FMOC group is removed, the deuterated leucine can be used in cell culture to be incorporated into newly synthesized proteins. By analyzing the proteome via mass spectrometry, researchers can differentiate between pre-existing and newly synthesized proteins, allowing for the study of protein turnover and metabolic flux.

The catabolism of leucine is a significant metabolic pathway. Leucine is a ketogenic amino acid, meaning its degradation produces ketone bodies. The pathway begins with a

transamination reaction to form  $\alpha$ -ketoisocaproate (KIC), which is then further metabolized.[3]  
[4]



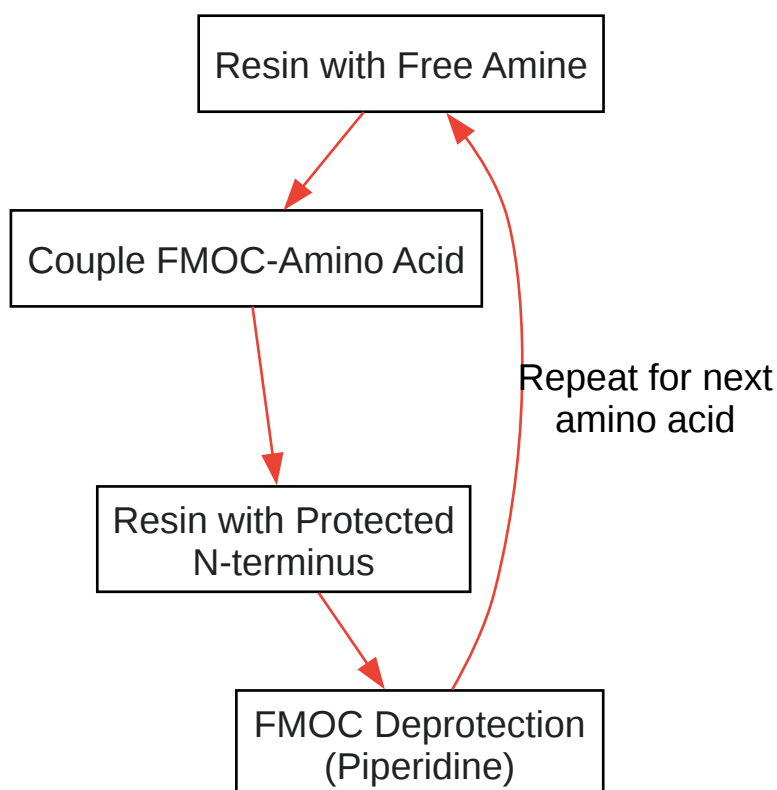
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Simplified Leucine Catabolism Pathway.

## Role of the Fmoc Protecting Group in Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial component in solid-phase peptide synthesis (SPPS).[5][6] It protects the alpha-amino group of the amino acid, preventing it from reacting during the formation of peptide bonds.[6] The Fmoc group is stable under acidic conditions but is readily removed by a mild base, typically piperidine. This orthogonality allows for the selective deprotection of the N-terminus, enabling the stepwise addition of amino acids to build a peptide chain.

The workflow for SPPS using Fmoc-protected amino acids is a cyclical process.



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Cyclical Workflow of Fmoc Solid-Phase Peptide Synthesis.

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